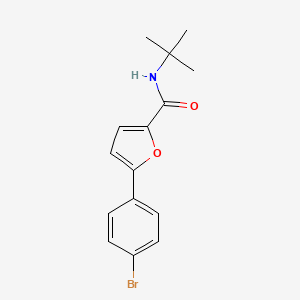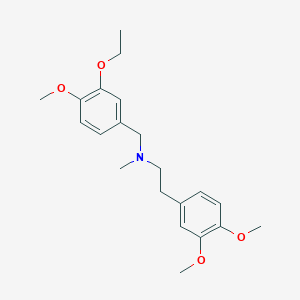![molecular formula C17H23N3O B6127798 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6127798.png)
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol, also known as MQPE, is a chemical compound with a molecular formula C19H24N2O. It is a derivative of piperazine and is commonly used in scientific research. MQPE has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of certain biological processes. In
作用机制
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, leading to increased activity in these areas. This mechanism of action is believed to underlie the various biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been found to improve cognitive function and memory in certain animal models. These effects are thought to be mediated by the interactions of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol with the dopamine and serotonin systems in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for investigating the role of these receptors in various biological processes. However, one limitation of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is its relatively low potency compared to other compounds that target these receptors. This can make it difficult to achieve the desired effects in certain experiments.
未来方向
There are several potential future directions for research involving 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol. One area of interest is the role of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol as a tool for investigating the mechanisms of cognitive function and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol and its potential applications in various fields of research.
Conclusion
In conclusion, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is a valuable tool for investigating the mechanisms of various biological processes. It has been found to have various biochemical and physiological effects, making it a useful compound for scientific research. While there are some limitations to using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments, its high affinity for certain receptors in the brain makes it a valuable tool for investigating the role of these receptors in various physiological and behavioral processes. With further research, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has the potential to be used in the treatment of various psychiatric disorders and as a tool for investigating the mechanisms of cognitive function and memory.
合成方法
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of piperazine with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting compound with 2-quinolinylmethyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to produce 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.
科学研究应用
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been widely used in scientific research as a tool for investigating the mechanisms of various biological processes. It has been found to have an affinity for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it useful for studying the role of these receptors in various physiological and behavioral processes.
属性
IUPAC Name |
2-[1-methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-19-9-10-20(13-16(19)8-11-21)12-15-7-6-14-4-2-3-5-17(14)18-15/h2-7,16,21H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBYORCFDGMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]methanol](/img/structure/B6127730.png)
![2-(2-oxo-2-{3-[(2-oxo-1-pyrrolidinyl)methyl]-1-piperidinyl}ethyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B6127736.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6127740.png)


![N-(3-chloro-2-methylphenyl)-N'-[6-oxo-4-(4-pyridinyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6127764.png)
![8-bromo-N-(tert-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6127772.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![5-ethyl-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6127802.png)
![7-(4-isopropylbenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6127808.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6127811.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)